1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a methyl group at the fourth position of the piperazine. This unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various organic synthesis methods, with detailed procedures documented in scientific literature. Several studies have explored the synthesis and characterization of piperazine derivatives, including 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine, demonstrating its relevance in drug discovery and development .
1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is classified as an organic compound with a piperazine core. It falls under the category of benzamide derivatives due to the presence of the benzoyl moiety. The compound is also categorized as an aromatic amine because of its aromatic ring structure.
The synthesis of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine typically involves multiple steps:
The entire synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine can be represented as follows:
The compound consists of:
Spectroscopic data such as NMR and IR provide insights into the functional groups present in the molecule:
1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by electronic effects from the methoxy substituents on the benzene ring, which can enhance or diminish nucleophilicity depending on the reaction conditions used.
The mechanism by which 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine exerts its biological effects likely involves interaction with specific biological targets such as receptors or enzymes.
Quantitative data from biological assays demonstrate varying degrees of potency against different targets, suggesting potential therapeutic applications.
Relevant analyses using techniques such as High Performance Liquid Chromatography (HPLC) ensure purity levels suitable for pharmacological testing .
1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine holds promise in several scientific fields:
Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry .
1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is a synthetically engineered small molecule featuring a central piperazine ring decorated with a methyl group at one nitrogen atom and a 3,5-dimethoxybenzoyl moiety at the other. This structural configuration places it within a broader class of N-benzoylpiperazine derivatives investigated for their targeted interactions with neuroreceptors—particularly sigma (σ) receptors—implicated in pain perception, neurological disorders, and cancer progression. Its design embodies strategic hydrophobic and hydrogen-bonding elements intended to optimize receptor affinity and subtype selectivity, positioning it as a valuable tool compound in preclinical pharmacology [2] [4].
The systematic IUPAC name for this compound is 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine, which precisely defines its core architecture. The name specifies:
Molecular Geometry and Key Features: The 3,5-dimethoxybenzoyl group adopts a conformation where the carbonyl (C=O) group is coplanar with the aromatic ring, facilitating resonance. The methoxy substituents project symmetric hydrophobic volumes, while their oxygen atoms serve as hydrogen-bond acceptors. The methyl group on the piperazine nitrogen restricts conformational flexibility and modulates basicity (calculated pKa ~7.5–8.5 for the secondary amine). The tertiary amide linkage introduces partial double-bond character, restricting rotation and stabilizing a planar geometry between the carbonyl and piperazine N1 [4] [7].
Physicochemical Properties:
Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO), low solubility in water (<1 mg/mL) due to hydrophobic benzoyl and piperazine domains.
Structure-Activity Relationship (SAR) Determinants:
Structural Domain | Role in Pharmacophore | Impact on Bioactivity |
---|---|---|
Piperazine Core | Central scaffold with ionizable nitrogen (N4) | Provides positive charge for electrostatic interactions; N4 protonation enhances σ1R affinity |
N4-Methyl Group | Modifies basicity and steric bulk | Increases selectivity for σ1R over σ2R by optimizing hydrophobic fit |
Carbonyl Linker | Spacer between piperazine and aryl group | Maintains optimal distance (≈5 Å) between hydrophobic regions; amide H-bonding potential |
3,5-Dimethoxyaryl Group | Primary Hydrophobic Domain (HYD1) | Symmetric methoxy groups enhance π-stacking and H-bond acceptor capacity; drives σ1R binding potency |
The development of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine stems from iterative optimization of early piperazine-based neuroreceptor ligands. Piperazine scaffolds emerged prominently in the 1990s–2000s for their synthetic versatility and CNS permeability, exemplified by antihistamines (e.g., cyclizine) and antipsychotics. Research into σ receptor ligands intensified following the cloning of σ1R (1996) and its implication in neuroprotection, pain modulation, and oncology [2] [4].
3,5-Dimethoxy Optimization: Introduction of symmetric 3,5-dimethoxy groups (vs. 4-methoxy in earlier leads) maximized hydrophobic contact and H-bonding within the σ1R binding pocket, yielding derivatives like the title compound with sub-nanomolar potential (analogous to compound 15, Ki σ1 = 1.6 nM) [4].
Key Milestones in Piperazine-Based σ Ligand Development:
Year Range | Key Advancement | Representative Compound | Significance |
---|---|---|---|
1990s | Phenethyl/benzyl piperazines as σ ligands | SA4503 (σ1R agonist) | Validated σ1R as target for cognitive disorders |
Early 2000s | Ether modifications for PET imaging | [¹¹C]SA4503 | Enabled in vivo σ1R quantification in humans |
2010–2020 | Benzoylpiperazines for σ1R selectivity | Compound 8 (Ki σ1 = 5.7 nM) | Achieved >400-fold σ1/σ2 selectivity |
2020–Present | Hydrophobic domain optimization | Title compound analogs | Pushed Ki σ1 to low nM range with >800-fold selectivity |
1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine exemplifies the application of Glennon’s σ1R pharmacophore model, which requires:
The N4-methyl group occupying a smaller secondary hydrophobic niche in σ1R, less accommodated by σ2R/TMEM97 [4].
Target Engagement and Functional Activity:
Comparative Binding Profiles of Piperazine-Based σ Ligands:
Compound | Ki σ1R (nM) | Ki σ2R (nM) | σ1 Selectivity (Ki σ2/Ki σ1) | Primary Structural Features |
---|---|---|---|---|
SA4503 [2] | 4.6 | 64 | 14 | Phenethyl + phenylpropyl chains |
Compound 8 [4] | 5.7 | 2460 | 432 | 4-Methoxybenzoyl + lipoic acid chain |
Compound 15 [4] | 1.6 | 1418 | 886 | Cyclohexylpropanoyl + 4-methoxybenzyl |
Title Compound (Analog) | ~1–5* | >1000* | >500* | 3,5-Dimethoxybenzoyl + N4-methyl |
*Predicted based on structural similarity to compound 15 and SAR principles in [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7